molecular formula C17H13F3N2O B2604613 2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329777-45-9

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2604613
M. Wt: 318.299
InChI Key: HUZJAEUGIDIWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research to study the biological functions of nuclear factor-kappa B (NF-κB) signaling pathway.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Acetaminophen is known for its analgesic and antipyretic effects, with its action primarily in the central nervous system. The drug's metabolism involves conversion into various metabolites, some of which can have toxic effects, especially in overdose situations. Research has delved into understanding these metabolic pathways to mitigate risks and enhance therapeutic efficacy (Li-zi Zhao & G. Pickering, 2011).

Toxicological Studies

Toxicological studies of acetaminophen and its derivatives focus on the effects of overdose and long-term use, including liver toxicity, which is a significant concern. These studies aim to understand the mechanisms of toxicity to develop safer drugs and identify potential antidotes for overdose situations. The variability in metabolism among individuals and populations also receives attention, suggesting personalized medicine approaches for safer use (R. Tittarelli et al., 2017).

Therapeutic Potential

Beyond its well-known use for pain and fever, acetaminophen's derivatives and related compounds are explored for various potential therapeutic applications. This includes research into novel mechanisms of action, such as effects on neurotransmitter systems, and exploring uses in conditions like neurodevelopmental disorders and cardiovascular diseases. The aim is to broaden the therapeutic applications of these compounds while ensuring safety and efficacy (N. Ohashi & T. Kohno, 2020).

Environmental Impact and Removal Technologies

The presence of acetaminophen and its metabolites in the environment, particularly in water sources, has raised concerns. Research into removal technologies and the environmental impact of these compounds is critical. This includes studies on the degradation products of acetaminophen in various environmental compartments and the development of effective removal strategies from water to prevent ecological and human health impacts (Hoang Nhat Phong Vo et al., 2019).

properties

IUPAC Name

2-indol-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-3-6-14(10-13)21-16(23)11-22-9-8-12-4-1-2-7-15(12)22/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJAEUGIDIWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (0.25 mmol) in TBF (0.25 mL) was added to a solution of 1H-indole (30 mg, 0.25 mmol) in a mixture of dioxane (6 m]L) and DMF (1.5 mL) under argon atmosphere at ambient temperature. The solution was stirred for 5 min before a solution of 2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide (0.2 mmol) in DMF (1 mL) was added dropwise. The reaction mixture was stirred overnight at ambient temperature and the solvents were-removed in vacuum. The crude product was purified on a preparative LC/MS (XTerra C8 column 19×100 mm, 0.1 M aqueous NH4Ac/CH3CN). The product-containing fractions were pooled and lyophilized to afford 24 mg (38%) of the title compound. Calculated for C17H13F3N2O m/z: 318.3, found 319.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 4.9 (s, 2H), 6.7 (d, J=3.0 Hz, 1H), 7.0 (s, 1H), 7.1 (d, J=3.0 Hz, 1H), 7.2-7.3 (m, 5 H), 7.4 (m, 1H), 7.6 (s, 1H), 7.7 (d, J=8.1 Hz, 1H).
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
38%

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